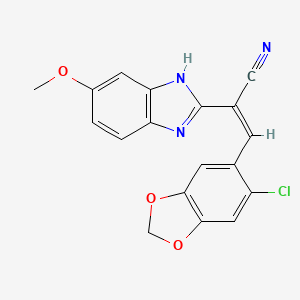![molecular formula C19H16ClNO3 B5327264 2-[(1E)-2-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5327264.png)
2-[(1E)-2-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is an organic compound with a complex structure that includes a quinoline ring and a chlorinated dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps. One common method starts with the preparation of the chlorinated dimethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including halogenation, methoxylation, and coupling with a quinoline derivative under specific conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-2-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-[(1E)-2-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives and chlorinated phenyl compounds. Examples are:
- 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE
- 3,5-DIMETHOXY-4’-HYDROXYSTILBENE
Uniqueness
What sets 2-[(1E)-2-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL apart is its unique combination of a quinoline ring and a chlorinated dimethoxyphenyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
IUPAC Name |
2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-11-14(20)10-13(19(17)24-2)7-9-15-8-6-12-4-3-5-16(22)18(12)21-15/h3-11,22H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAZMKZCTDJYCP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667290 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5327181.png)
![(3aS,6aR)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5327188.png)
![2'-butyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5327195.png)
![N-(2-methyl-1H-benzimidazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5327200.png)
![(E)-3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5327208.png)
![1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one](/img/structure/B5327215.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-5-phenyl-3-isoxazolecarboxamide dihydrochloride](/img/structure/B5327232.png)
![1-[6-(2-METHOXY-5-NITROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5327233.png)
![methyl (2E)-5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)
![6-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327256.png)
![3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5327260.png)
![1-[(1-{[6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5327271.png)
![N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide](/img/structure/B5327281.png)
